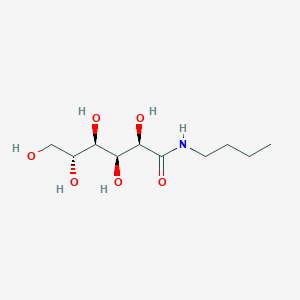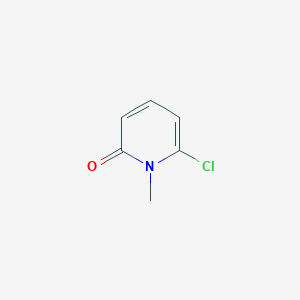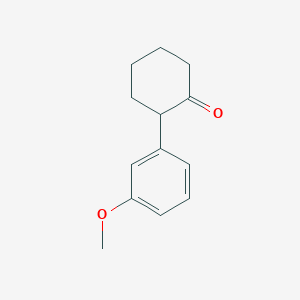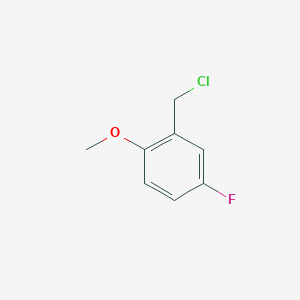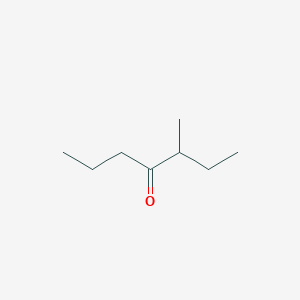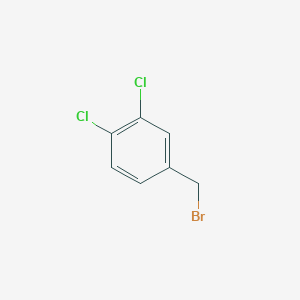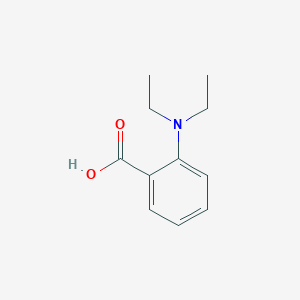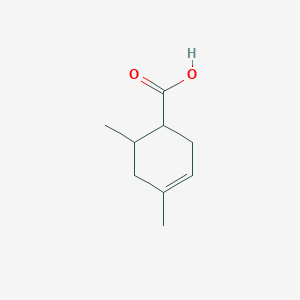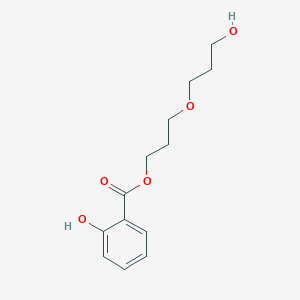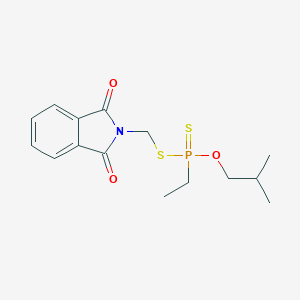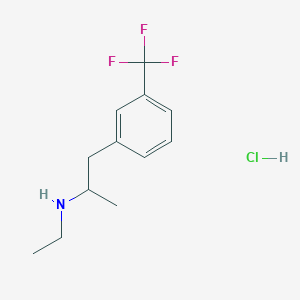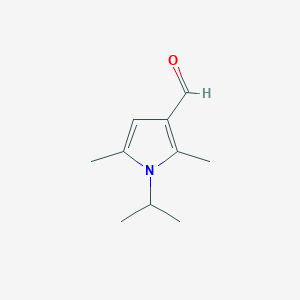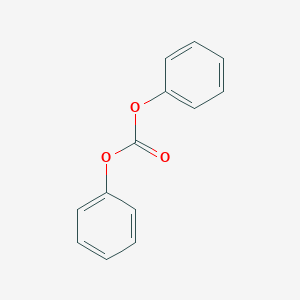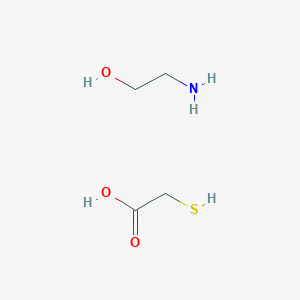
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DDC, is a pyridine derivative that has been extensively researched for its potential therapeutic applications. DDC is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development.
Mécanisme D'action
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects by inhibiting the activity of key enzymes involved in various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. It also modulates various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate various physiological processes, including glucose metabolism, lipid metabolism, and inflammation. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to reduce lipid accumulation in the liver and improve lipid metabolism in animal models of non-alcoholic fatty liver disease. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to possess anti-inflammatory properties, reducing the levels of pro-inflammatory cytokines in various models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a highly potent compound with a wide range of biological activities, making it an attractive candidate for drug development. However, its high potency also presents challenges in terms of toxicity and dosage. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a relatively complex compound to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for the research and development of Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One potential application is in the treatment of cancer, where Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's ability to induce apoptosis and inhibit cell proliferation could be exploited for the development of novel anti-cancer therapies. Additionally, Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's neuroprotective and anti-inflammatory properties make it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. Finally, further research is needed to fully understand the mechanisms of action of Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and to identify potential side effects and toxicity issues.
Méthodes De Synthèse
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with pyridine-2,6-dicarboxylic acid and diethyl malonate. The resulting product is then subjected to a series of purification steps to obtain pure Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
Applications De Recherche Scientifique
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to possess neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.
Propriétés
Numéro CAS |
10354-32-2 |
|---|---|
Nom du produit |
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate |
Formule moléculaire |
C21H27NO6 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO6/c1-7-27-20(23)17-12(3)22-13(4)18(21(24)28-8-2)19(17)14-9-10-15(25-5)16(11-14)26-6/h9-11,19,22H,7-8H2,1-6H3 |
Clé InChI |
GIYFJYMMDKPPIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C(=O)OCC)C)C |
Autres numéros CAS |
10354-32-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



